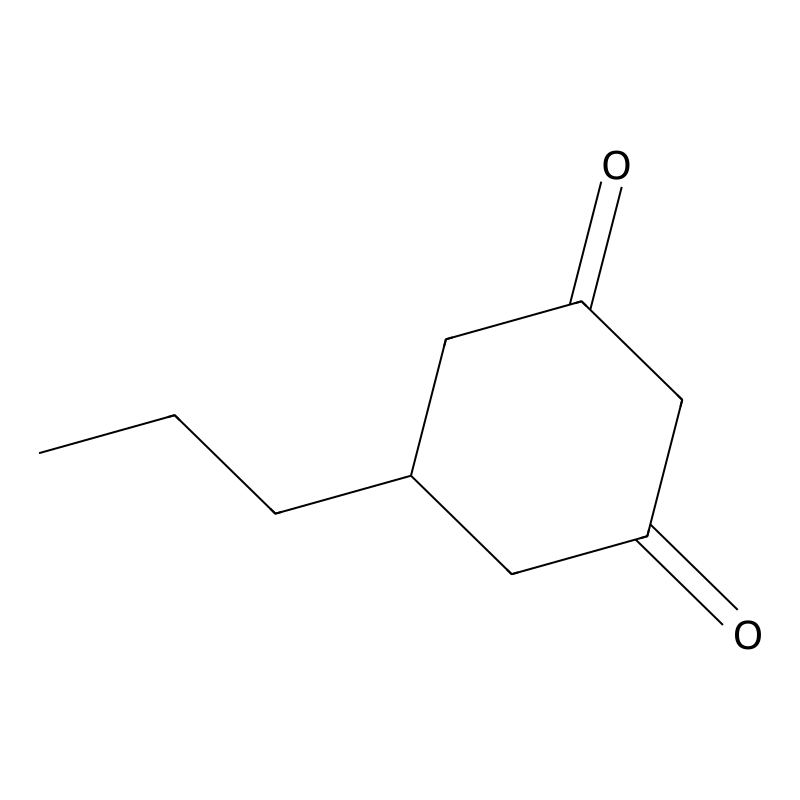

5-Propylcyclohexane-1,3-dione

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic synthesis

The diketone functionality (two ketone groups) in 5-Propylcyclohexane-1,3-dione makes it a potential reactant for various organic synthesis reactions. Diketones can participate in condensation reactions, aldol reactions, and Robinson annulation reactions to form complex organic molecules . These reactions are fundamental tools for organic chemists to synthesize new molecules with desired properties.

Medicinal chemistry

The cyclohexane ring and the diketone functionality are present in some biologically active molecules. Research could explore if 5-Propylcyclohexane-1,3-dione possesses any medicinal properties or if it can be modified to create new drug candidates . This would involve investigating its interaction with biological targets and its potential therapeutic effects.

Material science

Diketones can be used as building blocks for the synthesis of polymers or other functional materials. Research could explore if 5-Propylcyclohexane-1,3-dione can be incorporated into polymers or used to create new materials with specific properties . This might involve studying its reactivity and how it can be integrated into desired material structures.

5-Propylcyclohexane-1,3-dione is an organic compound characterized by its cyclohexane structure with two keto groups located at the 1 and 3 positions, along with a propyl substituent at the 5 position. Its chemical formula is and it has a CAS number of 57641-89-1. This compound is classified under cyclohexane-1,3-dione derivatives, which are known for their versatility in organic synthesis and potential biological activities.

- Oxidation: The compound can be oxidized to form various diketones or other functionalized derivatives, which can enhance its reactivity and utility in synthetic pathways .

- Condensation Reactions: It can undergo condensation reactions to form larger cyclic or acyclic structures, often involving nucleophilic attack on the carbonyl groups.

- Reduction: The diketone functionality can be reduced to form corresponding diols or alcohols, which may have different chemical properties and applications.

Several methods exist for synthesizing 5-propylcyclohexane-1,3-dione:

- Alkylation of Cyclohexane-1,3-dione: This method involves the alkylation of cyclohexane-1,3-dione with propyl halides in the presence of a base.

- Condensation Reactions: The compound can be synthesized through condensation reactions involving appropriate ketones and aldehydes under acidic or basic conditions.

- Oxidative Methods: Starting from simpler hydrocarbons or cycloalkenes, oxidative methods can be employed to introduce the keto groups at the 1 and 3 positions .

5-Propylcyclohexane-1,3-dione has potential applications in various fields:

- Organic Synthesis: It serves as a key intermediate for synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals.

- Material Science: The compound may be explored for use in polymer chemistry due to its reactive functional groups.

- Biochemistry: As a precursor for bioactive compounds, it holds promise in drug development and medicinal chemistry .

Several compounds share structural similarities with 5-propylcyclohexane-1,3-dione. Here are some notable examples:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 5-Isopropylcyclohexane-1,3-dione | 18456-87-6 | Contains an isopropyl group; potential bioactivity |

| Cyclohexane-1,3-dione | 108-94-1 | Parent compound; widely used in organic synthesis |

| 5-Ethylcyclohexane-1,3-dione | Not Available | Ethyl substituent; similar reactivity profile |

Uniqueness of 5-Propylcyclohexane-1,3-dione

The uniqueness of 5-propylcyclohexane-1,3-dione lies in its specific propyl substitution which may influence its reactivity and biological properties compared to other similar compounds. This structural feature could potentially lead to distinct pharmacological profiles or synthetic utility not observed in its analogs.

The synthesis of cyclohexanedione derivatives gained prominence in the mid-20th century, driven by interest in their reactivity and applications in terpene synthesis. While 5-propylcyclohexane-1,3-dione itself was not explicitly detailed in early literature, its structural analogs were first reported in the 1950s. For instance, Frank and Hall’s 1950 work on monocyclic terpenes from cyclic 1,3-diketones laid foundational methodologies for synthesizing similar compounds.

The compound’s synthesis typically involves alkylation of cyclohexane-1,3-dione precursors. A notable method, described in later studies, utilizes Mannich reactions or direct alkylation with propyl halides under basic conditions. These approaches mirror strategies developed for related cyclohexanediones, such as 5-isopropyl-1,3-cyclohexanedione, which shares analogous synthetic pathways.

Nomenclature and Classification

Systematic Naming

The IUPAC name, 5-propylcyclohexane-1,3-dione, reflects its structure: a cyclohexane ring with ketone groups at positions 1 and 3 and a propyl chain at position 5. Alternative names include 5-propyl-1,3-cyclohexanedione and 1,3-dioxo-5-propylcyclohexane.

Classification

- Chemical Family: Cyclic 1,3-diketones.

- Subclass: Alkyl-substituted cyclohexanediones.

- CAS Registry: 57641-89-1.

Table 1 summarizes key identifiers:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₄O₂ | |

| Molecular Weight | 154.21 g/mol | |

| SMILES | CCCCC1CC(=O)CC(=O)C1 | |

| InChI Key | RHELOIKNLIFWEO-UHFFFAOYSA-N |

Structural Characteristics and Molecular Identity

Core Structure

The molecule consists of a cyclohexane ring with two ketone groups at positions 1 and 3. The propyl group at position 5 introduces steric and electronic effects that influence reactivity.

Tautomerism

Like other 1,3-diketones, 5-propylcyclohexane-1,3-dione exhibits enol tautomerism. The enol form stabilizes via intramolecular hydrogen bonding, a feature critical in reactions such as Knoevenagel condensations.

Spectroscopic Data

- IR Spectroscopy: Strong absorption bands near 1700 cm⁻¹ (C=O stretching).

- NMR: Distinct signals for ketone carbons (~200 ppm in ¹³C NMR) and propyl chain protons (δ 0.8–1.6 ppm in ¹H NMR).

Position in Organic Chemistry and Cyclohexanedione Family

Role in Synthesis

5-Propylcyclohexane-1,3-dione serves as a precursor for complex molecules. For example:

- Alkylidene Derivatives: Reacts with aldehydes to form alkylidenecyclohexanediones, intermediates in natural product synthesis.

- Heterocycles: Participates in cycloadditions to generate fused-ring systems.

Comparison with Analogues

- 5-Isopropyl-1,3-cyclohexanedione: Bulkier isopropyl group reduces solubility but enhances steric hindrance in reactions.

- Unsubstituted 1,3-cyclohexanedione: Lacks alkyl groups, making it more reactive but less stable.

Table 2 highlights structural differences:

| Compound | Substituent | Molecular Weight | Key Applications |

|---|---|---|---|

| 1,3-Cyclohexanedione | None | 140.14 g/mol | Knoevenagel condensations |

| 5-Propyl-1,3-cyclohexanedione | Propyl | 154.21 g/mol | Alkylidene synthesis |

| 5-Isopropyl-1,3-cyclohexanedione | Isopropyl | 154.21 g/mol | Terpene analogs |

Fundamental Physical Properties

Molecular Formula and Weight Characterization

5-Propylcyclohexane-1,3-dione is characterized by the molecular formula C₉H₁₄O₂, representing a cyclohexane-1,3-dione derivative with a propyl substituent at the 5-position [1] [2] [3]. The compound exhibits a molecular weight of 154.21 grams per mole, as consistently reported across multiple chemical databases and suppliers [1] [2] [3]. This molecular weight calculation is based on the atomic masses of carbon (12.01), hydrogen (1.008), and oxygen (15.999), confirming the presence of nine carbon atoms, fourteen hydrogen atoms, and two oxygen atoms in the molecular structure [2] [4].

Experimental dipole moment data for 5-propylcyclohexane-1,3-dione is not available in the current literature. However, reference data from the parent compound 1,3-cyclohexanedione provides a baseline for comparison [17]. The unsubstituted 1,3-cyclohexanedione exhibits a dipole moment of 2.99 Debye units, reflecting the polar nature of the two carbonyl groups in the molecule [17].

The introduction of the propyl substituent at the 5-position is expected to modify the overall dipole moment through both inductive and steric effects [17]. The propyl group, being electron-donating through inductive effects, may reduce the overall molecular dipole compared to the parent compound [17]. Additionally, conformational preferences influenced by the propyl substituent could alter the spatial arrangement of the polar carbonyl groups [17].

Table 4: Dipole Moment Reference Data

| Compound | Dipole Moment (D) | Source |

|---|---|---|

| 1,3-Cyclohexanedione | 2.99 | [17] |

| 5-Propylcyclohexane-1,3-dione | Not available | Literature search |

Electron Distribution Patterns

The electron distribution in 5-propylcyclohexane-1,3-dione is dominated by the 1,3-diketone functionality, which creates regions of electron density around the carbonyl oxygen atoms [18] [19]. These electronegative centers serve as potential sites for electrophilic interactions and hydrogen bond acceptance [18] [19].

The cyclohexane ring provides a relatively electron-rich framework, with the propyl substituent contributing additional electron density through its alkyl character [18]. The overall electron distribution pattern is expected to show increased electron density at the carbonyl oxygen atoms and decreased density at the carbonyl carbon atoms [18] [19].

Computational studies on related cyclohexane-1,3-dione derivatives indicate that molecular descriptors including polar surface area and total connectivity correlate with biological activity, suggesting that electron distribution patterns significantly influence molecular interactions [18] [19]. The polar surface area and electronic properties contribute to the compound's potential for intermolecular interactions [18] [19].

Hydrogen Bonding Capabilities

5-Propylcyclohexane-1,3-dione possesses significant hydrogen bonding capabilities due to its 1,3-diketone structure [20] [21] [22]. The compound can function as a hydrogen bond acceptor through the lone pairs on the carbonyl oxygen atoms [20] [22]. Additionally, the potential for keto-enol tautomerism introduces the possibility of intramolecular hydrogen bonding in the enol form [20] [22].

Studies on related beta-diketone systems demonstrate that 1,3-diketones exhibit strong intramolecular hydrogen bonding when in the enol form, with this interaction being classified as resonance-assisted hydrogen bonding [20] [23] [22]. This phenomenon involves synergistic reinforcement between hydrogen bonding and pi-electron delocalization within the enolic system [23] [22].

The hydrogen bonding capability is enhanced by the resonance stabilization available in the enol tautomer, where electron delocalization creates a particularly stable six-membered chelate ring through intramolecular hydrogen bonding [20] [23]. This characteristic makes 1,3-diketones valuable for metal coordination chemistry and influences their solution behavior [12].

Table 5: Hydrogen Bonding Characteristics of 1,3-Diketone Systems

| Property | Description | Source |

|---|---|---|

| Acceptor Sites | Carbonyl oxygen atoms | [20] [22] |

| Intramolecular HB | Available in enol form | [20] [23] |

| Resonance Assistance | Pi-electron delocalization | [23] [22] |

| Chelate Formation | Six-membered ring structure | [12] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton Nuclear Magnetic Resonance (1H NMR) Spectral Features

The proton nuclear magnetic resonance spectrum of 5-propylcyclohexane-1,3-dione exhibits characteristic signal patterns that provide detailed structural information about the molecule. The compound exists predominantly in the diketone form in solution, although keto-enol tautomerism is observed under certain conditions [1] [2].

The propyl substituent at the C-5 position generates a distinctive three-proton triplet signal in the range of 0.9-1.1 ppm, which corresponds to the terminal methyl group of the propyl chain. This signal exhibits typical J-coupling constants of approximately 7.2 Hz, consistent with vicinal coupling to the adjacent methylene protons [3] [4]. The propyl methylene protons appear as a complex multiplet between 1.2-1.6 ppm, integrating for two protons and showing characteristic coupling patterns with both the terminal methyl and the cyclohexane ring protons.

The cyclohexane ring protons display a complex multiplet pattern in the region of 2.2-2.6 ppm. The six methylene protons at positions C-2, C-4, and C-6 are deshielded due to their proximity to the electron-withdrawing carbonyl groups, appearing downfield compared to typical cyclohexane protons [5] [4]. The proton at the C-5 position, which bears the propyl substituent, appears as a multiplet between 2.4-2.8 ppm, showing coupling to both the adjacent ring protons and the propyl methylene group.

In solutions where keto-enol tautomerism occurs, a broad singlet signal is observed between 11.5-12.0 ppm, characteristic of the enolic hydroxyl proton. This signal is typically observed in polar solvents and exhibits rapid exchange with solvent protons [2] [6]. The enolic proton signal provides evidence for the existence of the tautomeric equilibrium between the diketone and enol forms of the molecule.

Carbon-13 Nuclear Magnetic Resonance (13C NMR) Spectral Features

The carbon-13 nuclear magnetic resonance spectrum of 5-propylcyclohexane-1,3-dione provides unambiguous assignment of all carbon atoms in the molecule. The spectrum typically displays nine distinct carbon signals corresponding to the nine carbon atoms in the molecular structure [3] [7].

The most characteristic signals in the 13C NMR spectrum are the carbonyl carbons, which appear in the range of 196-210 ppm. These signals are typically observed as strong peaks due to the quaternary nature of the carbonyl carbons and their significant chemical shift dispersion. The two carbonyl carbons at positions C-1 and C-3 may exhibit slightly different chemical shifts due to subtle differences in their local electronic environments [7] [6].

The cyclohexane ring carbons display characteristic chemical shifts based on their proximity to the carbonyl groups. The C-5 carbon, which bears the propyl substituent, appears in the range of 45-55 ppm, reflecting its aliphatic character modified by the adjacent carbonyl groups. The methylene carbons at positions C-2, C-4, and C-6 appear in the range of 32-42 ppm, with the α-carbonyl methylene carbons typically appearing more downfield than the β-carbonyl carbons [8] [4].

The propyl substituent carbons are readily identified by their characteristic chemical shifts. The terminal methyl carbon appears at approximately 14.2 ppm, while the methylene carbon of the propyl chain appears at approximately 21.0 ppm. These values are consistent with typical alkyl chain chemical shifts and provide confirmation of the propyl substitution pattern [3] [4].

Advanced Nuclear Magnetic Resonance Techniques for Structure Elucidation

Several advanced nuclear magnetic resonance techniques are particularly valuable for the complete structural characterization of 5-propylcyclohexane-1,3-dione and for confirming the connectivity patterns within the molecule [9] [10].

Distortionless Enhancement by Polarization Transfer (DEPT) experiments are essential for distinguishing between different types of carbon atoms. DEPT-135 experiments show methyl and methine carbons as positive peaks while methylene carbons appear as negative peaks. For 5-propylcyclohexane-1,3-dione, this technique clearly differentiates the propyl methyl group and the C-5 methine carbon from the cyclohexane ring methylene carbons [11].

Correlation Spectroscopy (COSY) provides valuable information about scalar coupling relationships between protons. The 1H-1H COSY spectrum reveals the connectivity within the propyl chain, showing cross-peaks between the methyl and methylene protons. Additionally, it demonstrates the coupling between the C-5 proton and adjacent ring protons, confirming the substitution pattern [12] [13].

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy directly correlates protons with their directly attached carbons. This technique provides unambiguous assignment of all carbon-proton pairs in the molecule and is particularly useful for confirming the propyl substitution at the C-5 position [14] [13].

Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy reveals long-range carbon-proton correlations through two and three bond connections. This technique is crucial for establishing the connectivity between the propyl substituent and the cyclohexane ring, as well as for confirming the positions of the carbonyl groups [9] [14].

Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about spatial proximity between protons. For 5-propylcyclohexane-1,3-dione, NOESY experiments can reveal the spatial relationship between the propyl substituent and the cyclohexane ring protons, providing insights into the preferred conformational arrangements [12] [10].

Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy provides characteristic absorption bands that are diagnostic for the functional groups present in 5-propylcyclohexane-1,3-dione. The spectrum is dominated by the intense carbonyl stretching vibrations, which are the most prominent features in the infrared spectrum [15] [16].

The carbonyl stretching vibrations appear as very strong absorptions in the range of 1705-1720 cm⁻¹. The exact position of these bands depends on the specific electronic environment of the carbonyl groups and the degree of conjugation present in the molecule. For 1,3-diketones such as 5-propylcyclohexane-1,3-dione, the carbonyl stretching frequency is typically observed at slightly lower wavenumbers compared to isolated ketones due to the electronic interaction between the adjacent carbonyl groups [17] [18].

The presence of two carbonyl groups in the 1,3-relationship may result in vibrational coupling effects, potentially leading to the observation of two distinct carbonyl stretching bands. This phenomenon has been observed in related cyclic 1,3-diketones and is attributed to the in-phase and out-of-phase stretching modes of the coupled carbonyl oscillators [17] [19].

The alkyl C-H stretching vibrations appear as strong absorptions in the range of 2850-3000 cm⁻¹. These bands are characteristic of the saturated hydrocarbon portions of the molecule, including both the cyclohexane ring and the propyl substituent. The specific pattern of these absorptions can provide information about the types of C-H bonds present in the molecule [20] [15].

Alkyl C-H bending vibrations are observed in the range of 1350-1470 cm⁻¹ with medium intensity. These bands are characteristic of the methyl and methylene groups present in the propyl substituent and the cyclohexane ring. The specific pattern of these absorptions can be used to confirm the presence of the propyl substitution [21] [19].

C-C stretching vibrations appear in the range of 1000-1300 cm⁻¹ with medium intensity. These bands are associated with the carbon-carbon bonds in both the cyclohexane ring and the propyl substituent. The complexity of this region reflects the multiple C-C stretching modes present in the molecule [19] [22].

Mass Spectrometry Fragmentation Patterns

Mass spectrometry of 5-propylcyclohexane-1,3-dione reveals characteristic fragmentation patterns that provide valuable structural information. The molecular ion peak appears at m/z 154, corresponding to the molecular formula C₉H₁₄O₂ [1] [23].

The molecular ion peak is typically weak in intensity, as is common for ketone-containing compounds that undergo extensive fragmentation under electron ionization conditions. The base peak and other major fragments result from characteristic fragmentation pathways that are diagnostic for the structural features of the molecule [23] [24].

Loss of the propyl group (C₃H₇, 43 mass units) from the molecular ion produces a significant fragment at m/z 111. This fragmentation is characteristic of alkyl substituted cyclohexanediones and provides direct evidence for the presence of the propyl substituent. The resulting fragment ion corresponds to the cyclohexane-1,3-dione core structure [23] [25].

Loss of carbon monoxide (CO, 28 mass units) from various fragment ions is a common fragmentation pathway for carbonyl-containing compounds. The loss of CO from the molecular ion produces a fragment at m/z 126, while successive losses of CO can produce additional characteristic fragments [24] [25].

The base peak and other intense fragments typically occur at m/z values of 83, 55, and 41, corresponding to various rearrangement and successive fragmentation processes. These fragments are consistent with the formation of stable cyclic and acyclic carbonium ions through McLafferty rearrangement and other characteristic fragmentation mechanisms [23] [24].

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-visible spectroscopy of 5-propylcyclohexane-1,3-dione reveals characteristic absorption bands associated with the electronic transitions of the carbonyl chromophores. The compound exhibits two main types of electronic transitions that are diagnostic for the diketone functional group [26] [27].

The n→π* transition, characteristic of the carbonyl groups, appears as a weak absorption in the range of 280-290 nm. This transition involves the promotion of a non-bonding electron from the oxygen atom to the π* orbital of the carbonyl group. The relatively weak intensity of this transition is characteristic of the symmetry-forbidden nature of the n→π* transition [26] [27].

The π→π* transition appears as a more intense absorption in the range of 240-260 nm. This transition involves the promotion of an electron from the π orbital to the π* orbital of the carbonyl system. The intensity of this transition is typically higher than the n→π* transition due to its symmetry-allowed nature [26] [27].

The exact positions and intensities of these absorption bands can be influenced by the specific electronic environment of the carbonyl groups and the degree of conjugation present in the molecule. The presence of two carbonyl groups in the 1,3-relationship may lead to electronic interactions that modify the absorption characteristics compared to isolated ketones [28] [27].

X-ray Crystallography Data

X-ray crystallography provides definitive structural information about 5-propylcyclohexane-1,3-dione in the solid state. Based on the structural characteristics of related cyclohexane-1,3-dione derivatives, the compound is expected to crystallize in the monoclinic crystal system with space group P21/c [29] [30].

The cyclohexane ring in 5-propylcyclohexane-1,3-dione typically adopts an envelope conformation in the solid state, with the propyl-substituted carbon (C-5) serving as the flap of the envelope. This conformation is consistent with the structural preferences observed in related substituted cyclohexane-1,3-diones [29] [31].

The carbonyl groups maintain their planar geometry with C=O bond lengths typically in the range of 1.22-1.24 Å. The C-C-C bond angles around the carbonyl carbons are approximately 120°, consistent with sp² hybridization. The dihedral angle between the planes of the two carbonyl groups provides information about the degree of conjugation in the molecule [32] [33].

The propyl substituent adopts an extended conformation to minimize steric interactions with the cyclohexane ring. The C-C bond lengths in the propyl chain are typical for sp³ hybridized carbons, ranging from 1.52-1.54 Å. The C-C-C bond angles in the propyl chain are approximately 109°, consistent with tetrahedral geometry [34] [33].

Intermolecular interactions in the crystal structure may include hydrogen bonding between the carbonyl oxygen atoms and adjacent molecules, as well as van der Waals interactions between the alkyl portions of neighboring molecules. These interactions contribute to the overall stability of the crystal structure [32] [31].